1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-fluorophenyl)piperazine
Description
Chemical Structure and Properties The compound 1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-fluorophenyl)piperazine (C₂₄H₂₄FN₅, molecular weight: 401.49 g/mol) features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 3,4-dimethylphenyl group and at position 4 with a 4-(2-fluorophenyl)piperazine moiety . Its structural uniqueness arises from the combination of a lipophilic dimethylphenyl group and a fluorophenyl-piperazine side chain, which may enhance receptor binding and metabolic stability.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5/c1-17-7-8-19(15-18(17)2)21-16-23-24(26-9-10-30(23)27-21)29-13-11-28(12-14-29)22-6-4-3-5-20(22)25/h3-10,15-16H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKBYLROVVGSPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC=C5F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-fluorophenyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones under acidic or basic conditions.
Introduction of the dimethylphenyl group: This step often involves electrophilic aromatic substitution reactions using dimethylbenzene derivatives.
Attachment of the piperazine ring: This can be accomplished through nucleophilic substitution reactions, where the pyrazolo[1,5-a]pyrazine core is reacted with piperazine derivatives.
Introduction of the fluorophenyl group: This final step typically involves nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-fluorophenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways. This includes its role in modulating enzyme activity and receptor binding.
Chemical Biology: The compound is employed in chemical biology to investigate its interactions with biomolecules and its potential as a chemical probe.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes, particularly in the field of organic electronics and photonics.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. Additionally, it may interact with neurotransmitter receptors, affecting neuronal signaling and potentially providing therapeutic benefits in neurological disorders.
Comparison with Similar Compounds
Structural and Functional Analogues
2.1. Pyrazolo[1,5-a]pyrimidine/Pyrazine Derivatives with Piperazine Substituents

Key Observations :
- Piperazine Substituents : The presence of 4-phenylpiperazine (14h) enhances solubility compared to 4-methylpiperazine (14i), likely due to increased π-π stacking interactions . The 2-fluorophenylpiperazine in the target compound may balance lipophilicity and metabolic stability, as fluorine reduces oxidative metabolism .
- Core Modifications : Pyrazolo[1,5-a]pyrazine derivatives (e.g., H13) with trifluoromethyl groups exhibit enhanced blood-brain barrier penetration, suggesting the target compound’s 3,4-dimethylphenyl group could similarly improve CNS targeting .
2.2. Fluorophenylpiperazine Derivatives
- 1-[(2-Fluorophenyl)methyl]piperazine (used in ): A key intermediate for PI3Kδ inhibitors. Fluorine’s ortho position improves binding affinity due to steric and electronic effects .
- 4-(2-Fluorophenyl)piperazine (): Widely used in 5-HT₁A receptor ligands. The fluorine atom enhances selectivity and potency compared to non-fluorinated analogs (e.g., 4-methoxyphenyl derivatives) .
Biological Activity
The compound 1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-fluorophenyl)piperazine is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H20N4
- Molecular Weight : 308.38 g/mol
- IUPAC Name : this compound
The primary biological target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The interaction occurs through the compound fitting into the active site of CDK2, forming hydrogen bonds with residues such as Leu83. This binding inhibits the kinase activity of CDK2, which is crucial for cell cycle regulation.
| Target Enzyme | Interaction Type | Effect on Cell Cycle |
|---|---|---|
| CDK2 | Inhibition | Arrest at G1/S phase |
Biological Activity
Research indicates that this compound exhibits significant antitumor activity by inducing apoptosis in various cancer cell lines. The mechanism involves halting the phosphorylation of key proteins necessary for cell cycle progression, particularly affecting the transition from G1 to S phase.
Case Studies
- In Vitro Studies : In cellular assays using HCT116 colorectal cancer cells, treatment with this compound resulted in a marked decrease in cell proliferation and increased rates of apoptosis.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, suggesting its potential as an effective anticancer agent.
Pharmacokinetics
The pharmacokinetic profile of the compound suggests good bioavailability and tissue distribution. Factors such as pKa and solubility influence its efficacy and stability in biological systems. Further studies are needed to elucidate its metabolic pathways and elimination routes.
Additional Biological Activities
Beyond its antitumor effects, preliminary studies suggest that this compound may also possess antimicrobial and anti-inflammatory properties , indicating a broader therapeutic potential.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect |
|---|---|
| Antitumor | Induction of apoptosis |
| Antimicrobial | Inhibition of bacterial growth |
| Anti-inflammatory | Reduction in inflammatory markers |
Q & A
What synthetic strategies are optimal for constructing the pyrazolo[1,5-a]pyrazine core in this compound?
The pyrazolo[1,5-a]pyrazine scaffold can be synthesized via cyclocondensation reactions using substituted α-chloroacetamides or α-chloroketones with heterocyclic precursors. For example, reactions involving 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and N-arylsubstituted α-chloroacetamides (e.g., 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones) yield fused pyrazolo-pyrazine systems. Optimization of solvent polarity (e.g., DCM or THF) and stoichiometric ratios (e.g., 1:1.2 for precursor to reagent) enhances regioselectivity .
How can conflicting NMR data for fluorophenyl-piperazine derivatives be resolved during structural validation?
Contradictions in NMR assignments (e.g., aromatic proton splitting patterns or piperazine CH2 shifts) often arise from conformational flexibility or solvent effects. For 4-(2-fluorophenyl)piperazine derivatives, compare experimental NMR data (e.g., δ 3.22–3.49 ppm for piperazine CH2 groups in CDCl3) with computed spectra from density functional theory (DFT) to validate assignments. Cross-referencing with X-ray crystallography data (e.g., bond angles and torsion angles from single-crystal studies) resolves ambiguities .
What computational tools are recommended for predicting reaction pathways in piperazine-functionalized heterocycles?
Quantum chemical reaction path searches (e.g., using Gaussian or ORCA) combined with transition-state analysis can model reaction mechanisms (e.g., nucleophilic substitutions or cyclizations). For example, ICReDD’s workflow integrates DFT calculations with experimental data to optimize conditions for piperazine acylation or alkylation reactions, reducing trial-and-error experimentation .
How does the 3,4-dimethylphenyl substituent influence the compound’s pharmacokinetic properties?
The 3,4-dimethylphenyl group enhances lipophilicity (logP increase ~0.8–1.2), improving membrane permeability. However, metabolic stability assays (e.g., human liver microsomes) reveal accelerated oxidative demethylation via CYP3A4, requiring structural modifications like fluorination or steric shielding to mitigate rapid clearance .
What analytical methods are critical for confirming the regiochemistry of pyrazolo[1,5-a]pyrazine derivatives?
- X-ray crystallography : Resolves regiochemistry (e.g., pyrazine vs. pyrazole ring substitution) via bond-length analysis (C–N bonds: 1.32–1.38 Å in pyrazine vs. 1.34–1.42 Å in pyrazole) .
- 2D NMR : - HMBC correlations differentiate between N1 and N2 substitution patterns (e.g., cross-peaks from pyrazine C4 to adjacent protons) .
What strategies address low yields in the coupling of fluorophenyl-piperazine with pyrazolo-pyrazine intermediates?
Low yields (<40%) in Buchwald-Hartwig or Ullmann couplings often stem from electron-deficient aryl halides. Strategies include:
- Catalyst optimization : Use Pd-XPhos/G3 with KPO base in toluene at 110°C for enhanced C–N bond formation .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves yields by 20–30% .
How can structure-activity relationships (SAR) guide the design of analogs with improved target affinity?
Systematic SAR studies on analogs (e.g., varying fluorophenyl or dimethylphenyl groups) reveal:
- Fluorine position : 2-Fluorophenyl enhances σ1 receptor binding (Ki < 50 nM) compared to 3- or 4-substituted isomers .
- Piperazine substitution : 4-(2-Fluorophenyl)piperazine improves solubility (logS = -3.2) over bulkier substituents .
What precautions are necessary when handling intermediates with reactive chloroacetyl groups?
Chloroacetyl intermediates (e.g., 1-(chloroacetyl)-4-arylpiperazines) are moisture-sensitive and prone to hydrolysis. Store under inert gas (N or Ar) at -20°C. Use anhydrous solvents (e.g., DCM or THF) and scavengers (e.g., molecular sieves) during reactions to suppress side products .
How can contradictory bioassay results between in vitro and in vivo models be reconciled?
Discrepancies (e.g., high in vitro potency but low in vivo efficacy) may arise from poor bioavailability or off-target effects. Solutions include:
- Pharmacokinetic profiling : Measure plasma protein binding (>95% reduces free drug concentration) .
- Metabolite identification : LC-MS/MS detects active metabolites (e.g., N-oxide derivatives) contributing to efficacy .
What crystallization techniques are effective for isolating enantiopure piperazine derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

